Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

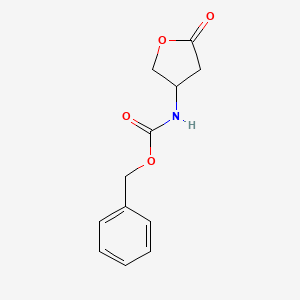

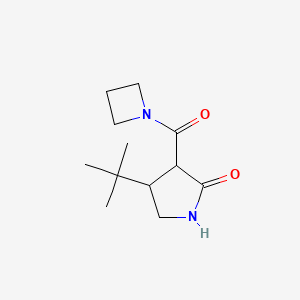

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is benzyl 5-oxotetrahydro-3-furanylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is 1S/C12H13NO4/c14-11-6-10 (8-16-11)13-12 (15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a white to yellow solid . It has a molecular weight of 235.24 . It is stored at room temperature . The compound’s melting point is 107°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Benzyl (5-oxotetrahydrofuran-3-yl)carbamate has been synthesized using various techniques, including parallel solution phase synthesis. One method involves preparing it from L-aspartic acid, followed by reactions with amines or other agents to produce derivatives with potential applications in organic synthesis and medicinal chemistry (Pirc et al., 2003).

Chemical Reactions and Derivatives : This compound has been used to create various derivatives through chemical reactions. For instance, it can react with potassium cyanide and nitrile oxide to yield different chemical structures, demonstrating its versatility as a building block in chemical synthesis (Pirc et al., 2003).

Enzyme Inhibition and Medicinal Chemistry

Cholinesterase Inhibition : Certain derivatives of benzyl carbamates, closely related to benzyl (5-oxotetrahydrofuran-3-yl)carbamate, have shown selective inhibition of butyrylcholinesterase (BChE), which is significant in the context of treating neurological conditions like Alzheimer's disease (Magar et al., 2021).

Potential in Drug Discovery : The ability of these compounds to inhibit specific enzymes makes them candidates for drug discovery and development. Their selective inhibitory activity suggests potential therapeutic applications, especially in the field of neurodegenerative diseases (Magar et al., 2021).

Material Science and Industrial Applications

Catalysis in Organic Synthesis : In the realm of material science, benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives have been utilized as catalysts in organic synthesis. For example, their role in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates demonstrates their utility in facilitating complex chemical transformations (Zhang et al., 2006).

Photocarboxylation and Advanced Chemical Processes : This compound is also involved in advanced chemical processes like photocarboxylation of benzylic C–H bonds, highlighting its role in innovative and sustainable chemical methodologies (Meng et al., 2019).

Safety and Hazards

The safety information for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

Eigenschaften

IUPAC Name |

benzyl N-(5-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)

![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)